Kv1 Potassium Channel Inhibition: Hymenidin Exhibits Low μM Potency with Distinct Isoform Profile
Hymenidin inhibits Kv1.3-Kv1.6 channels with IC50 values in the low micromolar range (specific values: Kv1.3 = 6.6 μM; Kv1.4 = 11.4 μM; Kv1.5 = 8.4 μM; Kv1.6 = 7.8 μM), as determined by automated patch clamp electrophysiology in CHO cells expressing human Kv1 channels [1]. In comparison, oroidin (IC50: Kv1.3 = 7.4 μM; Kv1.4 = 13.7 μM; Kv1.5 = 10.1 μM; Kv1.6 = 9.0 μM) exhibits marginally weaker inhibition across all four isoforms [1]. Clathrodin shows intermediate potency (IC50: Kv1.3 = 6.3 μM; Kv1.4 = 10.8 μM; Kv1.5 = 7.9 μM; Kv1.6 = 7.1 μM) [1]. All three natural alkaloids display selectivity against Kv1.1 and Kv1.2 channels, for which no significant inhibition was observed at concentrations up to 100 μM [1].
| Evidence Dimension | Inhibition of voltage-gated potassium channel Kv1.3 (IC50) |
|---|---|
| Target Compound Data | 6.6 μM |
| Comparator Or Baseline | Oroidin: 7.4 μM; Clathrodin: 6.3 μM |
| Quantified Difference | Hymenidin is 1.12× more potent than oroidin; Clathrodin is 1.05× more potent than hymenidin |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human Kv1.3; test concentration range 0.1-100 μM |
Why This Matters
Hymenidin provides a distinct Kv1 inhibitory fingerprint relative to oroidin, enabling researchers to probe structure-activity relationships of monobrominated versus dibrominated pyrrole scaffolds or to select the most appropriate natural product template for a given Kv1 isoform target.
- [1] Zidar N, Žula A, Tomašič T, Rogers M, Kirby RW, Tytgat J, Peigneur S, Kikelj D, Ilaš J, Mašič LP. Clathrodin, hymenidin and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels. Eur J Med Chem. 2017;139:232-241. doi:10.1016/j.ejmech.2017.08.015 View Source
